Boc-オルニチン(ピラジニルカルボニル)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

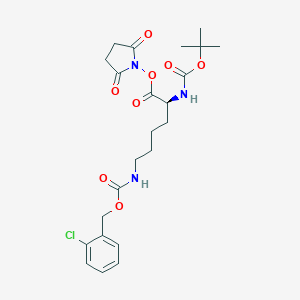

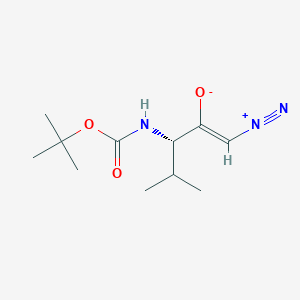

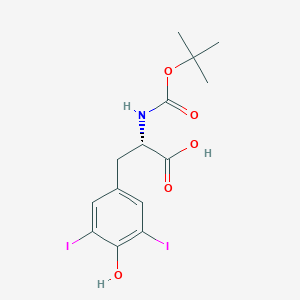

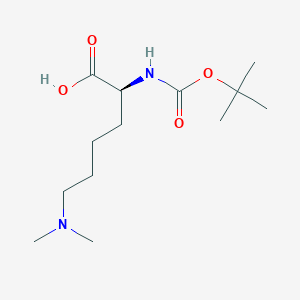

Boc-orn(pyrazinylcarbonyl)-OH: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an ornithine residue, which is further linked to a pyrazinylcarbonyl group. This compound is commonly used in peptide synthesis and organic chemistry due to its ability to protect amino groups during chemical reactions.

科学的研究の応用

「Boc-オルニチン(ピラジニルカルボニル)-OH」の科学研究における応用について徹底的に調査しましたが、具体的な応用は広く文書化されていないか、公的ドメインでは入手できないようです。 この化合物は、研究開発のみを目的としており、医薬品、家庭用、その他の用途には適していません。 .

作用機序

Target of Action

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-α-Fmoc-N-δ-t.-Boc-L-ornithine , is a complex compound that primarily targets amino acids in biochemical reactions . It is often used to protect amines by forming carbamates . Specifically, it is a major choice for protecting amines .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack on the carbonyl . This process involves the formation of a tetrahedral intermediate . The carbonyl carbon, being electron-poor, is a great target for attack by an electron-rich nucleophilic group . Anything that can help stabilize the charge on the oxygen end of the carbonyl double bond will increase the bond’s polarity and make the carbon more electrophilic .

Biochemical Pathways

The compound affects the biochemical pathways involving amino acids . It is often used in the formation of carbamates, which are involved in various biochemical reactions . The compound can also be used for the protection of hydroxyl groups on alcohols and phenols in some cases .

Pharmacokinetics

The compound is known to be resistant to strong basic conditions, nucleophilic conditions, contact reduction conditions, and weak hydride reduction conditions . Deprotection usually occurs under strong acidic conditions .

Result of Action

The result of the compound’s action is the formation of protected amines or hydroxyl groups . This protection is crucial in various biochemical reactions, as it prevents these groups from reacting prematurely or undesirably .

Action Environment

The action of Boc-orn(pyrazinylcarbonyl)-OH is influenced by environmental factors such as pH and temperature . As mentioned earlier, the compound is resistant to strong basic conditions but deprotection usually occurs under strong acidic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-orn(pyrazinylcarbonyl)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The protected ornithine is then reacted with pyrazinylcarbonyl chloride to form the final compound. The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of Boc-orn(pyrazinylcarbonyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

化学反応の分析

Types of Reactions: Boc-orn(pyrazinylcarbonyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoro

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPNQNFWYAWFA-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C1=NC=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427283 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-36-8 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)